
(Z)-3-Methylcyclodec-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Methylcyclodec-2-enone is an organic compound characterized by a cyclodecane ring with a methyl group and a double bond in the (Z)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methylcyclodec-2-enone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone, followed by selective reduction and dehydration to form the desired enone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated cyclodecanes or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the double bond or the carbonyl group is targeted.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated cyclodecanes or alcohols.
Substitution: Various substituted cyclodecanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (Z)-3-Methylcyclodec-2-enone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in the development of pharmaceuticals or as a probe in biochemical studies.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its structural properties make it suitable for various applications in material science and chemical engineering.
Mécanisme D'action
The mechanism of action of (Z)-3-Methylcyclodec-2-enone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular or biochemical processes.
Comparaison Avec Des Composés Similaires
(E)-3-Methylcyclodec-2-enone: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity and applications.
Cyclodecanone: A related compound without the double bond, used in similar applications but with different chemical properties.
Uniqueness: (Z)-3-Methylcyclodec-2-enone is unique due to its (Z)-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its (E)-isomer and other related compounds.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(2Z)-3-methylcyclodec-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-10-7-5-3-2-4-6-8-11(12)9-10/h9H,2-8H2,1H3/b10-9- |
Clé InChI |
SGAOWGBKAHVQHD-KTKRTIGZSA-N |
SMILES isomérique |
C/C/1=C/C(=O)CCCCCCC1 |
SMILES canonique |
CC1=CC(=O)CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


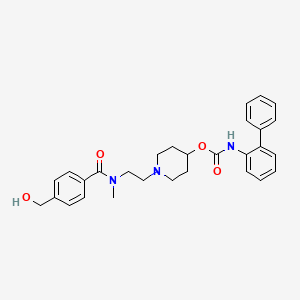
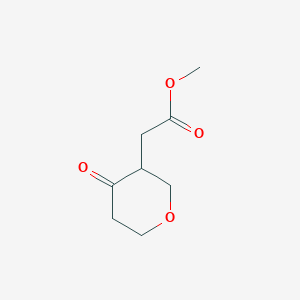

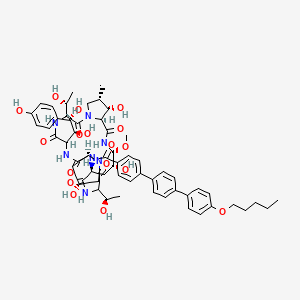
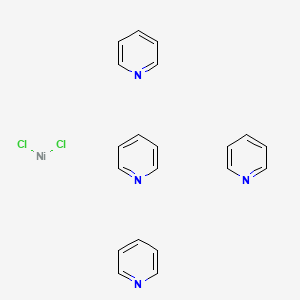
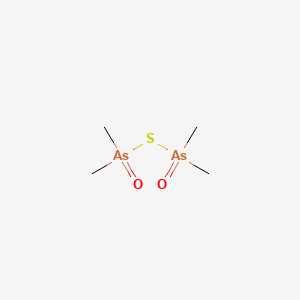
![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
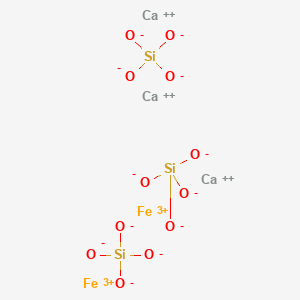
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
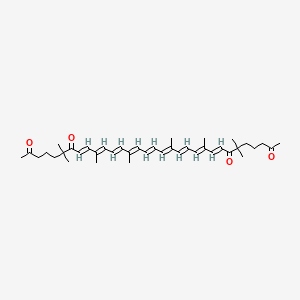
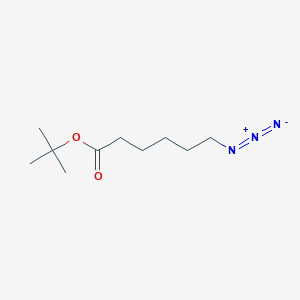
amine](/img/structure/B13435537.png)

